1-(3,5-Dimethoxy-2-nitrophenyl)ethanone is an organic compound characterized by its unique molecular structure and potential applications in various fields, including chemistry and medicinal research. The compound has the molecular formula and a molecular weight of approximately 225.2 g/mol. Its systematic IUPAC name is 1-(3,5-dimethoxy-2-nitrophenyl)ethanone, and it is recognized for its reactive functional groups that facilitate further chemical transformations and applications in synthesis.
This compound can be sourced from chemical suppliers and research institutions, where it is often utilized in laboratory settings for synthetic and analytical purposes. It is classified under the category of nitrophenyl ketones, which are known for their diverse reactivity patterns due to the presence of both nitro and methoxy groups on the aromatic ring. The compound is associated with hazard statements indicating toxicity if ingested or inhaled, thus requiring careful handling in laboratory environments .
The synthesis of 1-(3,5-Dimethoxy-2-nitrophenyl)ethanone typically involves a multi-step process that includes the nitration of a suitable precursor compound. The primary method includes:
Technical details regarding temperature control and reaction times are crucial for optimizing yield and purity during synthesis. Industrial methods may employ continuous flow reactors to enhance efficiency and scalability .
The molecular structure of 1-(3,5-Dimethoxy-2-nitrophenyl)ethanone can be represented using several notational systems:
InChI=1S/C10H11NO5/c1-6(12)7-4-5-8(15-2)10(16-3)9(7)11(13)14/h4-5H,1-3H3CC(=O)C1=C(C(=C(C=C1)OC)OC)[N+](=O)[O-]The structure consists of a phenyl ring substituted with two methoxy groups and one nitro group, along with an ethanone functional group. This arrangement contributes to its chemical reactivity and biological activity .
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions (solvent choice, temperature, catalysts) are essential for achieving desired outcomes in synthetic pathways .
The mechanism of action for 1-(3,5-Dimethoxy-2-nitrophenyl)ethanone varies based on its application:
Data from studies indicate that compounds with similar structures often exhibit significant biological activities through these mechanisms .
The physical and chemical properties of 1-(3,5-Dimethoxy-2-nitrophenyl)ethanone include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.20 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| LogP | 2.337 |
These properties play a crucial role in determining the compound's behavior in various chemical environments and its suitability for specific applications .
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone has several notable applications:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7